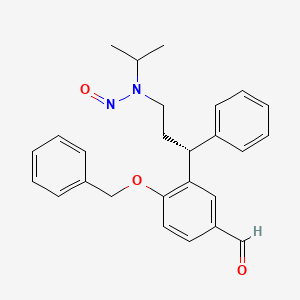
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride typically involves multiple steps, starting from L-ornithine. The key steps include the formation of the imidazolone ring and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.
科学研究应用
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It serves as a precursor in the production of pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The compound can modulate the activity of these enzymes, influencing metabolic pathways and cellular processes. The imidazolone ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
L-Ornithine Hydrochloride: A simpler derivative of L-ornithine, primarily used in metabolic studies.
L-Ornithine L-Aspartate: A compound used to treat hyperammonemia and improve liver function.
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6: An isotope-labeled version used in metabolic research.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride stands out due to its unique imidazolone ring structure, which imparts distinct biochemical properties. This makes it a valuable tool in research applications where precise modulation of enzyme activity and metabolic pathways is required.
属性
分子式 |
C9H18Cl2N4O3 |
|---|---|
分子量 |
301.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N4O3.2ClH/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16;;/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14);2*1H/t5?,6-;;/m0../s1 |
InChI 键 |
PREKNKZLXRNWMC-ALWJINAOSA-N |
手性 SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1.Cl.Cl |
规范 SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)


![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)






